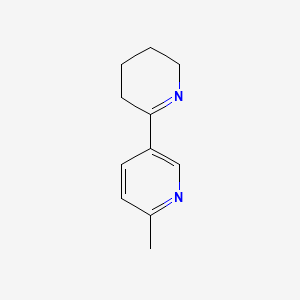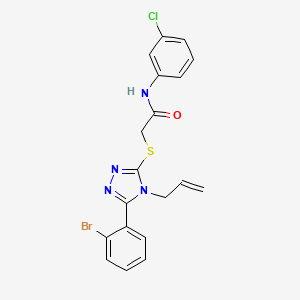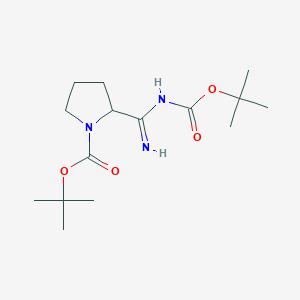![molecular formula C14H9NO2 B11782079 1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
1-Methoxydibenzo[b,d]furan-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxydibenzo[b,d]furan-4-carbonitrile is an organic compound with the molecular formula C14H9NO2. It belongs to the class of dibenzofuran derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a methoxy group and a nitrile group attached to the dibenzofuran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxydibenzo[b,d]furan-4-carbonitrile typically involves the formylation of 2-methoxydibenzo[b,d]furan. One common method includes the reaction of 2-methoxydibenzo[b,d]furan with α,α-dichloromethyl methyl ether and tin(IV) chloride, resulting in a mixture of aldehydes. This mixture is then subjected to further reactions to obtain the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxydibenzo[b,d]furan-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
1-Methoxydibenzo[b,d]furan-4-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxydibenzo[b,d]furan-4-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
- 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
- 1-Methoxydibenzo[b,d]furan-4-carboxylic acid
Comparison
1-Methoxydibenzo[b,d]furan-4-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the dibenzofuran core. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the nitrile group can participate in specific reactions that are not possible with carboxaldehyde or carboxylic acid derivatives, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H9NO2 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
1-methoxydibenzofuran-4-carbonitrile |
InChI |
InChI=1S/C14H9NO2/c1-16-12-7-6-9(8-15)14-13(12)10-4-2-3-5-11(10)17-14/h2-7H,1H3 |
Clave InChI |
CSFOJCNXIAIDBX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C3=CC=CC=C3OC2=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde](/img/structure/B11782009.png)


![5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782029.png)



![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)



![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
